o-Isopropylphenyl Phenyl Phosphate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17O4P |
|---|---|
Molecular Weight |
292.27 g/mol |
IUPAC Name |
phenyl (2-propan-2-ylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C15H17O4P/c1-12(2)14-10-6-7-11-15(14)19-20(16,17)18-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,16,17) |
InChI Key |
LPLPPIFARDQDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Research Context and Overview of O Isopropylphenyl Phenyl Phosphate
Significance within Organophosphate Ester Research
Isopropylated phenyl phosphates are significant within the field of organophosphate ester research primarily due to their widespread use as flame retardants and plasticizers. atamanchemicals.comservice.gov.uk They serve a dual purpose in many materials, concurrently enhancing fire resistance and improving flexibility and durability. atamanchemicals.com The commercial products are typically complex mixtures of different isopropyl-substituted isomers, which are added to a wide array of consumer and industrial goods. atamanchemicals.comresearchgate.netpublisso.de
The significance of these compounds, including the o-isopropylphenyl isomer, stems from their detection in various environmental matrices and human tissues. atamanchemicals.com Studies have identified IPPs in indoor air, house dust, soil, water, and human samples such as blood and breast milk, prompting extensive research into their environmental fate and potential health implications. atamanchemicals.com Research has focused on understanding their potential for neurodevelopmental toxicity, reproductive and developmental effects, and endocrine disruption. researchgate.netnih.govnih.govoup.com As OPEs are increasingly used as replacements for some brominated flame retardants, their toxicological profiles are under intense scrutiny, particularly concerning exposure in vulnerable populations like children. nih.govoup.com
Interactive Table: Applications of Isopropylated Phenyl Phosphates Click on the headers to sort the data.
| Application Area | Specific Uses | Primary Function |
| Plastics & Polymers | Polyvinyl chloride (PVC), Polyurethanes | Flame Retardant, Plasticizer |
| Electronics | Housings, Circuit Boards | Flame Retardant |
| Building & Construction | Paints, Adhesives, Textile Coatings | Flame Retardant, Additive |
| Transportation | Lubricants, Hydraulic Fluids | Additive, Base Fluid |
| Furnishings | Polyurethane Foams | Flame Retardant |
Historical Development of Research Perspectives
The historical trajectory of research on isopropylated phenyl phosphates reflects a classic evolution from industrial utility to environmental and health assessment. Initially, these compounds were valued for their efficacy as flame retardants and plasticizing agents in a multitude of industrial applications. atamanchemicals.comchinalookchem.com The primary focus was on their performance and physical-chemical properties that benefited manufacturing processes.
A significant shift in research perspective occurred with the advancement of analytical techniques capable of detecting trace amounts of chemical compounds in the environment. nih.gov The discovery of IPPs in environmental samples and human tissues marked a turning point, initiating a new wave of scientific inquiry. atamanchemicals.com This led to a re-evaluation of the compounds based on their potential for persistence, bioaccumulation, and toxicity (PBT). reginfo.govresearchgate.net
This evolving perspective is mirrored in regulatory actions. The U.S. Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), identified "Phenol, isopropylated, phosphate (B84403) (3:1)"—a common commercial IPP mixture—for expedited action as a PBT chemical. reginfo.govregulations.gov Furthermore, the U.S. Consumer Product Safety Commission (CPSC) nominated IPPs for toxicological evaluation due to concerns about potential exposure routes in children, such as hand-to-mouth contact with treated products. oup.com This progression demonstrates a clear historical shift from viewing o-Isopropylphenyl Phenyl Phosphate and its related isomers as purely industrial chemicals to compounds of significant public health and environmental interest.
Isomeric Considerations and Structural Nuances in Academic Inquiry
A critical aspect of research into this compound is the immense structural complexity of the commercial products in which it is found. Commercially available IPP mixtures are not single chemical substances but are composed of numerous isomers and related compounds. atamanchemicals.comresearchgate.netpublisso.de This complexity presents a significant challenge for both analytical chemistry and toxicology.
The mixtures vary in two primary ways:
Degree of Isopropylation: The mixtures contain a combination of non-isopropylated triphenyl phosphate (TPP) alongside mono-, di-, and tris-isopropylated phenyl phosphates. nih.govuzh.ch For example, one analysis of a commercial IPP mixture found it to be composed of 21.5% TPP, 36.9% mono-IPP, 21.9% bis-IPP, and 8.5% tris-IPP. nih.gov
Positional Isomerism: The isopropyl groups can be attached to the phenyl ring at different positions: ortho- (o-), meta- (m-), or para- (p-). publisso.de
Therefore, the specific compound this compound, more precisely named o-isopropylphenyl diphenyl phosphate in scientific literature, is just one of many components in these technical mixtures. nih.govnih.gov This structural variability is a crucial consideration in academic inquiry, as toxicological studies conducted on the entire mixture may not elucidate the specific biological activity of an individual isomer. nih.govnih.gov Recognizing this, recent research efforts have focused on synthesizing, isolating, and characterizing these individual isomers to allow for more precise and targeted toxicological assessments and to improve the accuracy of environmental monitoring. nih.gov This has also led to a push for more standardized nomenclature to avoid confusion in the literature. nih.gov
Interactive Table: Common Isomers in Isopropylated Phenyl Phosphate Mixtures Click on the headers to sort the data.
| Acronym (PRAB) | Full Chemical Name | Degree of Isopropylation |
| 2IPPDPP | 2-Isopropylphenyl Diphenyl Phosphate | Mono-isopropylated |
| 3IPPDPP | 3-Isopropylphenyl Diphenyl Phosphate | Mono-isopropylated |
| 4IPPDPP | 4-Isopropylphenyl Diphenyl Phosphate | Mono-isopropylated |
| B2IPPPP | Bis(2-isopropylphenyl) Phenyl Phosphate | Di-isopropylated |
| B3IPPPP | Bis(3-isopropylphenyl) Phenyl Phosphate | Di-isopropylated |
| B4IPPPP | Bis(4-isopropylphenyl) Phenyl Phosphate | Di-isopropylated |
| T3IPPP | Tris(3-isopropylphenyl) Phosphate | Tri-isopropylated |
| T4IPPP | Tris(4-isopropylphenyl) Phosphate | Tri-isopropylated |
| Data sourced from scientific literature focused on isomer characterization. nih.gov |
Synthetic Methodologies and Pathway Elucidation
Established Synthetic Routes to o-Isopropylphenyl Phenyl Phosphate (B84403)
The primary and most well-documented method for synthesizing aryl phosphates, including o-Isopropylphenyl Phenyl Phosphate, is through the reaction of phenols with a phosphorus-containing reagent, most commonly phosphorus oxychloride. atamanchemicals.compublisso.de This approach can be finely tuned to produce specific isomers.
Two-Step Esterification Processes
A common and controlled industrial method for producing asymmetrically substituted triaryl phosphates is a sequential, two-step esterification process. This allows for the precise introduction of different aryl groups onto the central phosphate moiety.
The initial step in the synthesis involves the reaction of 2-isopropylphenol (B134262) with phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net In this phosphorylation reaction, one of the chlorine atoms on the phosphorus oxychloride molecule is displaced by a 2-isopropylphenoxide group. This reaction is a nucleophilic substitution where the hydroxyl group of the phenol (B47542) attacks the electrophilic phosphorus atom.
The reaction proceeds via the formation of an intermediate product, o-isopropylphenyl phosphoryl dichloride (C₉H₁₁Cl₂O₂P). This process also generates hydrogen chloride (HCl) as a byproduct, which is typically removed from the reaction mixture to drive the equilibrium towards the product. wikipedia.orgchinalookchem.com The reaction can be performed in the presence of an HCl acceptor or under vacuum to facilitate HCl removal. wikipedia.orgchinalookchem.com
Table 1: Reactants and Products in the Initial Phosphorylation Step
| Reactant | Chemical Formula | Role |
|---|---|---|
| 2-Isopropylphenol | C₉H₁₂O | Aryl Source |
| Phosphorus Oxychloride | POCl₃ | Phosphorus Source |
| Product | Chemical Formula | Description |
| o-Isopropylphenyl Phosphoryl Dichloride | C₉H₁₁Cl₂O₂P | Intermediate Product |
The second step of the synthesis involves the reaction of the intermediate, o-isopropylphenyl phosphoryl dichloride, with phenol. In this step, the remaining two chlorine atoms on the intermediate are substituted by phenoxy groups. This reaction completes the formation of the triaryl phosphate ester.
Alternatively, a mixture containing the desired ratio of 2-isopropylphenol and phenol can be reacted directly with phosphorus oxychloride. google.com The reaction conditions, such as temperature and stoichiometry, are carefully controlled to influence the statistical distribution of the resulting phosphate esters. chinalookchem.com A process for preparing monoisopropylphenyl/phenyl phosphate mixtures involves first alkylating phenol with propylene (B89431), distilling the product to achieve a specific ratio of reacted propylene to phenol, and then phosphorylating this mixture with POCl₃. google.com
Alternative Synthetic Approaches
Beyond the conventional two-step esterification, other methods for synthesizing triaryl phosphates exist. One such method is transesterification. This process would involve reacting a different triaryl phosphate, such as triphenyl phosphate (TPP), with 2-isopropylphenol. epo.org The reaction is typically conducted at elevated temperatures and may require a catalyst, such as a sodium salt, to proceed efficiently. epo.org
A more novel and environmentally conscious approach involves the direct synthesis from white phosphorus (P₄). researchgate.net This method avoids the use of chlorine-based reagents like POCl₃. The reaction uses white phosphorus and phenols under aerobic conditions, catalyzed by iron compounds and iodine, to produce triaryl phosphates with high selectivity. researchgate.net
Catalysis in this compound Synthesis
Catalysts are often employed in the synthesis of triaryl phosphates to enhance the reaction rate and improve efficiency, although the reaction can proceed without a catalyst at higher temperatures. google.comgoogle.com
Acid Catalysis Mechanisms
Lewis acids are the most common type of catalyst used in the phosphorylation of phenols with phosphorus oxychloride. epo.orggoogleapis.com
Mechanism of Action: The catalytic activity of a Lewis acid, such as magnesium chloride (MgCl₂) or aluminum chloride (AlCl₃), stems from its ability to act as an electron pair acceptor. google.comepo.org The mechanism proceeds as follows:
Activation of Phosphorus Oxychloride: The Lewis acid coordinates with the lone pair of electrons on the oxygen atom of the P=O double bond in phosphorus oxychloride.
Increased Electrophilicity: This coordination withdraws electron density from the phosphorus atom, making it significantly more electrophilic.
Nucleophilic Attack: The more electrophilic phosphorus atom is now more susceptible to nucleophilic attack by the hydroxyl group of the 2-isopropylphenol or phenol.
Catalyst Regeneration: After the substitution reaction and elimination of HCl, the catalyst is regenerated and can participate in further reaction cycles.
Table 2: Common Catalysts in Triaryl Phosphate Synthesis
| Catalyst | Catalyst Type | Typical Application | Reference |
|---|---|---|---|
| Magnesium Chloride (MgCl₂) | Lewis Acid | Phosphorylation of phenols/alkylphenols | google.comepo.org |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Phosphorylation of phenols/alkylphenols | google.com |
| p-Toluene Sulfonic Acid | Brønsted Acid | Alkylation of phenol with propylene | google.com |
Reaction Mechanism Analysis in Synthetic Pathways
The synthesis of this compound is fundamentally based on esterification, a well-understood class of organic reactions.
Mechanistic Insights into Esterification Reactions
The mechanism can be described as follows:
Nucleophilic Attack: The hydroxyl group of the phenol (or isopropylphenol) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride.
Leaving Group Departure: A chloride ion is expelled as a leaving group.
Deprotonation: The resulting intermediate is deprotonated, typically by a base or by another phenol molecule, to yield the phosphate ester and hydrogen chloride (HCl).
This process is repeated to replace all three chlorine atoms on the POCl₃ molecule. The reaction must be carried out under conditions that drive the reaction to completion and effectively remove the HCl byproduct, often by using a vacuum. chinalookchem.com This prevents the reverse reaction and potential side reactions. The esterification can also be catalyzed by phase-transfer catalysts, which facilitate the reaction between reactants in different phases (e.g., an aqueous base and an organic solvent containing the phenol and acyl halide). researchgate.net While not explicitly detailed for this specific synthesis, such catalysis involves the transfer of the deprotonated phenoxide from the aqueous phase to the organic phase to react with the phosphorus center. researchgate.net The study of phospho group transfers shows that the potential energy surfaces and reaction mechanisms can be significantly influenced by the solvent system. frontiersin.org
Stereochemical Aspects in Product Formation
The synthesis of this compound, as commonly practiced, does not typically involve the formation of chiral centers. The starting materials, o-isopropylphenol and phenylphosphonic dichloride (or phenol and POCl₃), are themselves achiral. The final product molecule, this compound, does not possess a stereocenter. nih.gov Similarly, related commercial products like tris(p-isopropylphenyl) phosphate are achiral. Therefore, stereochemical considerations are generally not a primary concern in the standard synthetic pathway, and the product is obtained as a single, achiral compound.
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is essential for the application of this compound. Purification typically involves removing unreacted starting materials, catalysts, and by-products from the crude reaction mixture.
Chromatographic Purification Strategies
Gas chromatography (GC) is a primary analytical technique for determining the purity of and identifying residues of various aryl phosphates. epa.govnih.gov This indicates that chromatographic principles are effective for separating these compounds.
Gas-Liquid Chromatography (GLC): GLC with phosphorus-selective detectors, such as the flame photometric detector (FPD), is widely used for the analysis of aryl phosphates. epa.gov For preparative separation, while less common than distillation for bulk materials, scaled-up chromatographic systems could be employed for very high purity requirements.
Solid-Phase Extraction (SPE): SPE is used as a purification or "clean-up" step in analytical methods for aryl phosphates. researchgate.net For example, after extraction from a sample matrix, the extract can be passed through a solid-phase cartridge to remove interfering substances before GC analysis. This technique could be adapted for small-scale preparative purification.
The table below summarizes typical GC conditions used for the analysis of related aryl phosphates, which informs potential preparative chromatographic strategies.
| Parameter | Value/Type | Source |
| Column | Pyrex U-shaped (1.27 cm x 1.82 m) packed with 3% OV-101 on 80-100 mesh Chromasorb WHP | epa.gov |
| Detector | Flame Photometric Detector (FPD) with 526 nm filter (P-mode) | epa.gov |
| Injector Temp. | 225 °C | epa.gov |
| Detector Temp. | 200 °C | epa.gov |
| Column Temp. | 215 °C | epa.gov |
| Carrier Gas | Nitrogen | epa.gov |
Distillation and Crystallization Methods
Distillation: This is the most common industrial method for purifying aryl phosphates. google.comgoogle.com
Fractional Distillation: Unreacted phenol and lower-boiling isopropylphenols are readily separated from the higher-boiling phosphate ester product by fractional distillation under reduced pressure. google.com One patented process specifically involves distilling the initial alkylation product to remove unreacted phenol and enrich the monoisopropylphenol content before phosphorylation. google.com
Reduced-Pressure Distillation: After the esterification reaction, the crude ester is pumped into a distillation pot and purified via heating under reduced pressure. A final product can be taken as the distillate at temperatures around 270 °C. google.com
Crystallization: This method is less frequently mentioned, as many isopropylphenyl phosphates are viscous liquids at room temperature. chinalookchem.comnih.gov However, if the product or impurities are solids, crystallization could be a viable purification step. For example, impurities can sometimes be removed by recrystallizing the product from a suitable solvent. wikipedia.org
Washing: The crude product may also undergo a series of washing steps to remove acidic impurities and catalysts. A typical sequence can include washing with a dilute acid solution (e.g., 1% oxalic acid), followed by a dilute base wash (e.g., 1% NaOH), and finally one or more water washes to neutralize the product and remove salts. epo.org
Chemical Reactivity and Transformation Mechanisms
Types of Chemical Reactions of o-Isopropylphenyl Phenyl Phosphate (B84403)
The compound undergoes several fundamental types of chemical reactions, driven by various reagents and conditions. Organophosphates like o-Isopropylphenyl Phenyl Phosphate are known to be susceptible to reactions that can cleave the ester bonds or modify the aromatic rings. nih.gov
Partial oxidation of organophosphate esters can lead to the release of toxic phosphorus oxides. nih.gov Under controlled conditions with common oxidizing agents, the reaction can yield more defined derivatives. For related compounds such as bis(2-isopropylphenyl) phenyl phosphate, oxidation can result in the formation of phosphoric acid derivatives. The isopropyl group itself can also be a site for oxidation, potentially yielding alcohol or ketone derivatives under specific conditions, although this pathway is less commonly documented in the context of the phosphate ester's primary reactivity.
In the presence of strong reducing agents, such as metal hydrides, organophosphates are susceptible to reactions that can form highly toxic and flammable phosphine (B1218219) gas. nih.gov The reduction of related phosphate esters can also lead to the cleavage of the ester bonds, resulting in the formation of the corresponding phenolic compounds. For this compound, this would yield phenol (B47542) and o-isopropylphenol.
The phenyl groups attached to the phosphate ester are susceptible to electrophilic substitution reactions. Common reagents like bromine or chlorine, typically in the presence of an acid catalyst, can introduce halogen atoms onto the aromatic rings. The directing effects of the phosphate ester group and the isopropyl group will influence the position of substitution on their respective rings.
Interactive Table 1: Summary of Chemical Reactions
| Reaction Type | Reagents & Conditions | Resulting Compounds/Derivatives |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Phosphoric acid derivatives, Phosphorus oxides nih.gov |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Phenolic compounds (Phenol, o-Isopropylphenol), Phosphine gas nih.gov |
| Electrophilic Substitution | Halogens (e.g., Br₂, Cl₂) with acid catalyst | Halogenated phenyl phosphate derivatives |
Kinetic Studies of this compound Reactions
Kinetic studies are crucial for elucidating the detailed mechanisms of chemical reactions, including identifying rate-determining steps and the nature of transition states.
The aminolysis of phosphate esters, including phenyl-substituted variants, has been a subject of detailed kinetic investigation. nih.govresearchgate.net These reactions typically proceed through either a concerted mechanism or a stepwise pathway involving a tetrahedral addition intermediate. nih.gov
For the reaction of this compound with a nucleophilic amine, the mechanism can be described as follows:
Nucleophilic Attack: The amine attacks the electrophilic phosphorus atom.
Intermediate Formation: A pentacoordinate tetrahedral intermediate (T+/-) is formed.
Leaving Group Expulsion: The intermediate collapses, expelling one of the phenoxy groups as the leaving group.
Kinetic studies of similar systems often reveal that the rate-determining step can shift depending on the basicity of the amine and the nature of the leaving group. nih.gov For example, in the aminolysis of related phenyl thionocarbonates, the formation of the tetrahedral intermediate (the k₁ step) is often rate-determining, which is reflected in a linear Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the nucleophile) with a slope (β) of around 0.25. nih.gov The steric hindrance from the ortho-isopropyl group in this compound would be expected to influence the rate of nucleophilic attack, potentially slowing the reaction compared to less hindered analogues.
Interactive Table 2: Illustrative Kinetic Parameters in Aminolysis
| Parameter | Description | Typical Interpretation for Phosphate Esters |
| kobsd | Pseudo-first-order rate coefficient | Determined under excess amine concentration. A linear plot of kobsd vs. [Amine] suggests a second-order process. nih.gov |
| βnuc | Brønsted coefficient for the nucleophile | Measures the sensitivity of the reaction rate to the basicity of the amine. Values between 0.2 and 0.5 often indicate a stepwise mechanism with a rate-limiting formation of the intermediate. nih.gov |
| k₁ / k₋₁ | Rate constants for formation/reversal of the intermediate | The ratio of these constants, along with the rate of leaving group expulsion (k₂), determines the overall reaction pathway (stepwise vs. concerted). nih.gov |
The deuterium (B1214612) kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a C-H bond is broken in the rate-determining step. libretexts.org This is achieved by replacing a hydrogen atom with its heavier isotope, deuterium, and measuring the change in the reaction rate. The KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). libretexts.org
While specific KIE studies on this compound are not widely reported, the principles can be applied to its potential reactions. For instance, if the oxidation of the isopropyl group were being studied, deuterating the methine position (the C-H on the central carbon of the isopropyl group) would provide mechanistic insight.
A significant primary KIE (kH/kD > 2) would indicate that the C-H bond is being broken in the rate-limiting step of the reaction. libretexts.orgnih.gov
A KIE value near 1 would suggest that C-H bond cleavage occurs in a fast step after the rate-determining step, or not at all. nih.gov
This technique could distinguish between different oxidation mechanisms or other reactions involving the isopropyl substituent.
Interactive Table 3: Interpretation of Deuterium Kinetic Isotope Effects (KIE)
| Reaction Pathway Studied | Position of Deuterium Label | Observed KIE (kH/kD) | Mechanistic Interpretation |
| Oxidation of Isopropyl Group | Isopropyl methine C-H | ~1 | C-H bond cleavage is not part of the rate-determining step. nih.gov |
| Oxidation of Isopropyl Group | Isopropyl methine C-H | 2-8 | C-H bond cleavage is the rate-determining step of the reaction. libretexts.org |
| Electrophilic Aromatic Substitution | Aromatic C-H on phenyl ring | ~1 | The breaking of the aromatic C-H bond is not rate-limiting; formation of the sigma complex is the slow step. |
Hydrolytic Stability Investigations
The hydrolytic stability of an organophosphate ester like this compound is a critical parameter in determining its environmental persistence. The substitution pattern on the phenyl rings plays a crucial role in the susceptibility of the compound to hydrolysis.
The presence of the isopropyl group in the ortho position of one of the phenyl rings in this compound introduces significant steric hindrance around the phosphorus center. This bulky alkyl group physically obstructs the approach of a nucleophile, such as a water molecule or a hydroxide (B78521) ion, to the electrophilic phosphorus atom. This steric shield is a primary determinant of the compound's reactivity towards hydrolysis.
The position of the isopropyl substituent on the phenyl ring significantly influences the hydrolytic stability of the molecule. A comparison between this compound and its positional isomer, p-isopropylphenyl phenyl phosphate, highlights the interplay of steric and electronic effects.
In the para-isomer, the isopropyl group is located far from the phosphorus reaction center and therefore exerts minimal to no direct steric hindrance on the nucleophilic attack. Consequently, the hydrolytic rate of the para-isomer is expected to be significantly faster than that of the ortho-isomer. The primary influence of the para-isopropyl group is electronic. As an alkyl group, it is weakly electron-donating through an inductive effect. This slight increase in electron density on the phenyl ring can be transmitted to the phosphate ester linkage, which might slightly decrease the electrophilicity of the phosphorus atom. However, this electronic effect is generally considered to be much less significant than the powerful steric hindrance of the ortho-isomer.
While specific comparative kinetic studies for the hydrolysis of o- and p-isopropylphenyl phenyl phosphate are not readily found in the public domain, data for the closely related cresyl diphenyl phosphate (methyl-substituted analog) isomers can provide a valuable point of reference. The Organization for Economic Co-operation and Development (OECD) has published data on the hydrolysis of a commercial cresyl diphenyl phosphate mixture, which is primarily composed of meta- and para-isomers. service.gov.ukoecd.org The data illustrates the pH-dependent nature of the hydrolysis.
The following table presents the hydrolysis half-life of a commercial diphenyl cresyl phosphate mixture, which serves as an illustrative example of the hydrolytic stability of alkyl-substituted triaryl phosphates.
| pH | Temperature (°C) | Half-life (days) |
| 4 | 25 | Stable |
| 7 | 25 | 47.0 |
| 9 | 25 | 5.10 |
| Data for a commercial diphenyl cresyl phosphate mixture as reported by the OECD. oecd.org |
This data demonstrates that under neutral and particularly under alkaline conditions, hydrolysis can be a significant degradation pathway. It is anticipated that due to the pronounced steric hindrance of the ortho-isopropyl group, the hydrolysis half-life of this compound would be considerably longer than that of its para-isomer under similar conditions. The para-isomer's rate would likely be more comparable to that of the cresyl diphenyl phosphate mixture, which lacks a sterically hindering ortho-alkyl group.
Advanced Analytical Methodologies for Environmental and Biological Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating o-Isopropylphenyl Phenyl Phosphate (B84403) from other related organophosphate esters (OPEs) and matrix components. Both liquid and gas chromatography are employed, each offering distinct advantages depending on the specific application and the properties of the analytes.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of aryl-OPEs, including o-Isopropylphenyl Phenyl Phosphate. This technique provides high sensitivity and selectivity, making it suitable for complex samples like indoor dust. nih.gov
A comprehensive and sensitive method was developed for the quantitative analysis of 17 aryl-OPEs in indoor dust, which for the first time included 2-isopropylphenyl diphenyl phosphate (o-IPPDPP) using LC-MS/MS. nih.gov The method demonstrated excellent separation of the target compounds within a 13-minute analytical run. nih.gov Optimization of MS/MS parameters, chromatographic conditions, and sample preparation procedures resulted in low limits of quantification, ranging from 0.09 to 3.2 ng g⁻¹. nih.gov While LC-MS methods offer enhanced sensitivity, they can still require extraction from significant amounts of sample material due to the low abundance of some isoprenyl-phosphates. nih.gov
| Parameter | LC-MS/MS Method for Aryl-OPEs in Dust |
| Analytes | 17 Aryl-OPEs, including 2-isopropylphenyl diphenyl phosphate (2IPPDPP) |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Run Time | 13 minutes |
| Limits of Quantification (LOQ) | 0.09 - 3.2 ng g⁻¹ |
| Matrix | Indoor Dust |
| Reference | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a widely validated and frequently used method for the determination of isopropylated phenyl phosphates (IPPhPs) in workplace air and other environmental samples. publisso.deresearchgate.netresearchgate.net Analysis is typically performed by separating the organic phase components on a capillary column followed by detection with a mass-selective detector (MSD). publisso.deresearchgate.net
One validated method for workplace air involves using a 30 m capillary column with an inner diameter of 0.25 mm and a 0.25 µm film thickness. publisso.de A fast and eco-friendly GC-MS method for eleven organophosphate flame retardants (OPFRs) in indoor air, dust, and skin wipes utilized a DB-5MS column (60 m × 0.25 mm i.d.; 0.25 μm film thickness). nih.gov The temperature program for this method started at 80 °C (held for 2 min), then ramped to 300 °C at 15 °C min⁻¹, and held for 10 minutes. nih.gov The quantitative evaluation is often based on a calibration function using an internal standard, such as D15-triphenyl phosphate. publisso.deresearchgate.net This GC-MS method allows for the determination of IPPhPs in a concentration range of one-tenth to twice the MAK value (Maximum Workplace Concentration) of 1 mg/m³. publisso.deresearchgate.net The relative limit of quantification (LOQ) has been reported as 0.050 mg/m³ for an air sample volume of 420 liters. publisso.deresearchgate.net
| Parameter | GC-MS Method for IPPhPs in Workplace Air | Fast GC-MS Method for OPFRs |
| Analytical Principle | Gas Chromatography/Mass Spectrometry (GC/MS) | Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) |
| Capillary Column | 30 m, 0.25 mm ID, 0.25 µm film (e.g., Optima 5 MS accent) publisso.de | 60 m, 0.25 mm ID, 0.25 µm film (DB-5MS) nih.gov |
| Injection | 1 µL researchgate.net | 1.0 µL, splitless mode nih.gov |
| Inlet Temperature | Not specified | 290 °C nih.gov |
| Oven Program | Not specified | 80°C (2 min), ramp 15°C/min to 300°C (10 min) nih.gov |
| Relative LOQ | 0.050 mg/m³ (for 420 L air sample) publisso.deresearchgate.net | Not specified |
| Mean Recovery | 98.9% ± 6% publisso.deresearchgate.net | 94.2–113% (air), 77.1–109% (dust), 73.4–113% (wipes) nih.gov |
| Reference | publisso.deresearchgate.netresearchgate.net | nih.gov |
Sample Preparation and Extraction Procedures
Effective sample preparation is critical to remove interfering substances and concentrate the target analytes before chromatographic analysis. A multi-step approach involving extraction and clean-up is standard practice.
Accelerated Solvent Extraction (ASE) is an automated technique that uses solvents at elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid samples. It is mentioned as a potential alternative to traditional Soxhlet extraction for IPPhPs. publisso.de For instance, an automatic solvent extractor like the ASE350 can be used for this purpose. publisso.de This method reduces extraction time and solvent consumption compared to classical techniques.
Solid-phase extraction (SPE) is a commonly employed clean-up technique to purify sample extracts before analysis. publisso.deresearchgate.net For heavily contaminated extracts of IPPhPs, an optional purifying step using SPE is available. publisso.deresearchgate.net SPE is a form of chromatography designed to extract, partition, and/or adsorb components from a liquid phase onto a stationary phase. fishersci.ca
In the analysis of IPPhPs from workplace air samples, Supelclean™ ENVI-Florisil® SPE Tubes (500 mg/3 ml) are a specified option for the clean-up step. publisso.de This procedure helps to remove matrix interferences that could affect the accuracy of the subsequent GC-MS analysis. The development of an SPE protocol for heavy fuel oil, diesel, and lubricating oil was successful using activated Florisil® as the stationary phase, eluted with dichloromethane (B109758) (DCM). This demonstrates the utility of Florisil® for cleaning up samples containing complex hydrocarbon mixtures, which can be analogous to some environmental matrices.
A combination of ultrasonic bath and horizontal shaker extraction is a validated method for extracting isopropylated phenyl phosphates from collection media like quartz filters. publisso.deresearchgate.net After air sampling, the adsorbed IPPhPs and the internal standard are extracted with a solvent such as ethyl acetate (B1210297). publisso.deresearchgate.net This process typically involves treating the sample in an ultrasonic bath followed by agitation on a horizontal shaker. publisso.deresearchgate.net The use of an ultrasonic bath, which operates at frequencies like 35 kHz, facilitates the transfer of analytes from the sample matrix into the solvent. mdpi.com This is often followed by centrifugation to separate the solid material from the extract before further processing or analysis. mdpi.com
| Extraction Step | Details | Reference |
| Initial Extraction | Extracted with ethyl acetate in an ultrasonic bath and on a heated horizontal shaker. | publisso.deresearchgate.net |
| Sample Type | Quartz filters from workplace air sampling. | publisso.deresearchgate.net |
| Sampling Time | 2 to 8 hours. | publisso.deresearchgate.net |
| Air Sample Volume | 420 to 1680 liters. | publisso.deresearchgate.net |
Quantitative Determination and Method Validation
Method validation is a critical component of analytical chemistry, ensuring that the developed procedures are reliable, reproducible, and fit for purpose. This involves a systematic evaluation of performance characteristics, including quantification strategy, linearity of response, recovery, and sensitivity.
Isotope-dilution mass spectrometry is a premier quantification strategy that significantly enhances the accuracy and precision of analytical measurements. This technique involves the addition of a known quantity of a stable, isotopically labeled version of the target analyte to the sample prior to extraction and analysis. This labeled compound, often referred to as an internal standard (ISTD), behaves almost identically to the native (unlabeled) analyte throughout the sample preparation and instrumental analysis process.
By measuring the ratio of the native analyte to the labeled internal standard, analysts can correct for losses that may occur during sample extraction, cleanup, and instrumental injection, as well as for variations in instrument response (matrix effects). For the analysis of isopropylated phenyl phosphates (IPPhPs) in workplace air, a common approach is to spike the collection media (e.g., a quartz filter) with a deuterated analogue, such as triphenyl phosphate-d15 (D15-TPP), before sample collection. The quantification is then based on the ratio of the peak area of the target IPPhP isomer to that of the D15-TPP internal standard. This strategy effectively compensates for analytical variability, leading to highly reliable quantitative data.
The relationship between the measured signal and the concentration of the analyte is established through a calibration function, commonly known as a calibration curve. For the quantitative analysis of isopropylphenyl phosphates, calibration standards are prepared at several concentration levels. The instrumental response for each standard is measured, and a mathematical relationship is derived.
In methods employing isotope dilution, the calibration function is typically constructed by plotting the quotient of the peak areas of the target analyte and the internal standard against the corresponding concentration of the analyte in the calibration standards. This approach ensures that the entire analytical process, including the response of the internal standard, is incorporated into the calibration.
The resulting data points are often fitted with a linear regression model. However, depending on the concentration range and the detector's response characteristics, a quadratic fit may be recommended to more accurately model the relationship. For practical applications, it is often advisable to work within a calibrated range and dilute sample extracts as needed to ensure their measurements fall within the linear or well-defined portion of the calibration curve.
The recovery rate of an analytical method quantifies its extraction efficiency by measuring the percentage of the analyte retrieved from a spiked sample matrix. It is a critical parameter for assessing the accuracy of the method. For isopropylphenyl phosphates, recovery rates are determined by adding a known amount of the target compounds to a blank matrix (e.g., clean house dust or a collection filter) and performing the entire analytical procedure. Studies have demonstrated excellent mean recovery rates for IPPhPs. For instance, a validated method for workplace air analysis reported a mean recovery of 98.9% ± 6%. In another study analyzing house dust standard reference material, recoveries for various isopropylated triarylphosphate isomers ranged from 72.4% to 109.9%. A method developed for various organophosphate esters in biological tissues showed average recoveries between 70% and 120%.
The Limit of Quantification (LOQ) represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. It is a key indicator of the method's sensitivity. The LOQ is often determined based on the variability of blank measurements or the signal-to-noise ratio at the low end of the calibration curve. For the analysis of IPPhPs in workplace air, a relative LOQ has been established at 0.05
Application in Specific Environmental Samples
Determination in Aqueous Environments and Sediments
The analysis of this compound in aqueous environments and sediments is crucial for monitoring its environmental distribution and persistence. Due to its use as a flame retardant and plasticizer, it can enter aquatic systems through industrial effluents and leaching from consumer products.
In aqueous samples , the determination of isopropylated phenyl phosphates, including this compound, often involves extraction and concentration steps followed by instrumental analysis. While specific methods for this compound in water are not extensively detailed in readily available literature, general approaches for organophosphorus compounds are applicable. For instance, methods developed for organo-phosphorus pesticides in wastewater, such as EPA Method 1657, can be adapted. epa.gov These methods typically involve liquid-liquid extraction with a solvent like methylene (B1212753) chloride, followed by concentration of the extract. epa.gov Isopropylphenyl diphenyl phosphate has been detected in water samples, indicating the feasibility of its measurement in environmental waters. nih.gov
For the analysis of the broader class of isopropylated phenyl phosphates in air, which can inform methods for water analysis, gas chromatography coupled with mass spectrometry (GC-MS) is a validated technique. researchgate.netresearchgate.net This involves sampling onto a filter, extraction with a suitable solvent, and subsequent analysis by GC-MS. researchgate.netresearchgate.net This approach offers high selectivity and sensitivity, which would be beneficial for the complex matrices of environmental water samples.
In sediment samples , the analysis of phosphorus compounds, including organophosphates, requires more rigorous extraction procedures due to the complex nature of the sediment matrix. Methodologies often involve the fractionation of phosphorus into different chemical pools. nih.gov For the specific analysis of this compound, a solvent extraction of the sediment, followed by cleanup and concentration steps, would be necessary before instrumental analysis, likely by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The extraction of inorganic phosphorus from sediments often utilizes strong acid extraction, which could potentially be adapted for organophosphorus compounds. nih.gov The primary challenge lies in efficiently extracting the target analyte from the solid matrix while minimizing interferences from other organic and inorganic components.
Analysis of Metabolites as Research Biomarkers
The analysis of metabolites in biological matrices, particularly urine, serves as a valuable tool for assessing human exposure to the parent compound, this compound. These metabolites can act as biomarkers, providing a non-invasive measure of internal dose.
Identification and Quantification of Primary Urinary Metabolites (e.g., Isopropylphenyl Phenyl Phosphate)
Upon human exposure, this compound is metabolized, and its metabolites are excreted in the urine. Isopropylphenyl phenyl phosphate (ip-PPP) has been identified as a significant urinary metabolite. nih.gov The detection and quantification of ip-PPP provide a direct measure of exposure to the parent compound.
The primary analytical technique for the quantification of ip-PPP in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of the metabolite in a complex biological matrix like urine. The general procedure involves enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction (SPE) to clean up and concentrate the sample, and finally, analysis by LC-MS/MS. nih.gov
A study investigating the urinary concentrations of organophosphate flame retardant metabolites in women undergoing in vitro fertilization (IVF) provides valuable data on the detection and levels of ip-PPP. In this cohort, ip-PPP was detected in 80% of the urine samples, highlighting its prevalence as a biomarker of exposure. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Detection Frequency | 80% | nih.gov |
| Median Concentration (SG-adjusted, pmol/mL) | 0.43 | nih.gov |
| Interquartile Range (SG-adjusted, pmol/mL) | 0.20 - 0.94 | nih.gov |
Methodological Considerations for Longitudinal Studies of Metabolites (e.g., Normalization, Mixed-Effects Models)
Longitudinal studies, which involve repeated measurements of biomarkers over time, are essential for understanding the temporal variability of exposure and its potential health effects. When analyzing urinary metabolite data from such studies, several methodological factors must be considered to ensure the validity and accuracy of the findings.
Normalization: Urine dilution can vary significantly within and between individuals due to factors like fluid intake and time of day. To account for this variability, urinary metabolite concentrations are typically normalized. A common and effective method for normalization is the use of specific gravity (SG). nih.gov The formula for SG correction is:
CSG = C * [(SGm - 1) / (SGi - 1)]
Where:
CSG is the specific gravity-adjusted metabolite concentration.
C is the measured metabolite concentration.
SGm is the mean specific gravity for the study population.
SGi is the specific gravity of the individual urine sample. nih.gov
This adjustment helps to reduce measurement error introduced by variations in urine dilution.
Mixed-Effects Models: In longitudinal studies, repeated measurements from the same individual are inherently correlated. Standard regression models that assume independence of observations are not appropriate for this type of data. Linear mixed-effects models are a powerful statistical tool for analyzing longitudinal data as they can account for both fixed effects (e.g., exposure groups, time) and random effects (e.g., individual-specific variations in baseline levels and trends over time). These models allow for the proper modeling of the within-subject correlation structure, leading to more accurate and unbiased estimates of the associations between metabolite concentrations and health outcomes. The use of mixed-effects models is particularly important when examining the trajectory of biomarker concentrations over time and their relationship with various predictors.
Environmental Occurrence, Distribution, and Fate
Global and Regional Environmental Prevalence
o-Isopropylphenyl phenyl phosphate (B84403), along with other organophosphate flame retardants (OPFRs), has been identified in various environmental settings. These compounds are now considered emerging contaminants due to their widespread detection in different environmental compartments. nih.gov
Concentration Profiles in Various Environmental Compartments
The presence of isopropylated phenyl phosphates has been documented in several environmental matrices. While specific concentration data for o-Isopropylphenyl Phenyl Phosphate is often grouped with other ITP isomers, the collective data indicates their environmental persistence.
Air: Organophosphate esters are found in atmospheric particulate matter. nih.gov Studies have detected various OPFRs in both indoor and outdoor air, indicating atmospheric transport as a significant distribution pathway. researchgate.net For instance, a study in Houston, TX, found that atmospheric concentrations of organophosphate esters varied significantly between urban, suburban, and industrial sites, and also showed temporal variations between daytime and nighttime. nih.gov In a study of indoor environments, levels of triphenylphosphine (B44618) oxide (TPPO), another organophosphorus compound, reached up to 94 ng/m³ in indoor air. researchgate.net
Water: Isopropylated triphenyl phosphates have been detected in surface waters. service.gov.uk The release from various products contributes to their presence in aquatic environments. service.gov.uk Wastewater treatment plants are also recognized as a significant source of OPFRs into aquatic systems. mdpi.com
Sediment: Due to their chemical properties, these compounds can accumulate in sediments. Potential risks have been identified for both freshwater and marine sediment compartments. service.gov.uk
Soil: Release from products such as lubricants and materials treated with flame retardants can lead to soil contamination. service.gov.uk One study of soils in Shenyang, China, detected organophosphate esters in all samples, indicating their ubiquitous nature as environmental contaminants. researchgate.net
Dust: House dust has been shown to contain various ITP isomers. nih.gov A study on house dust standard reference material (SRM 2585) quantified several ITP isomers, including 2-isopropylphenyl diphenyl phosphate (2IPPDPP), at concentrations greater than 200 ng/g. nih.gov
Here is an interactive data table showing the concentrations of selected Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) isomers in house dust standard reference material SRM 2585:
Spatial and Temporal Distribution Patterns
The distribution of OPFRs, including this compound, exhibits both spatial and temporal variability.
Spatial Distribution: Concentrations of these compounds are generally higher in more populated and industrialized areas. nih.govresearchgate.net For example, a study on the Great Lakes found significantly higher levels of total OPEs at urban sites like Chicago and Cleveland compared to rural and remote sites. researchgate.net The composition of OPFRs can also differ geographically, with chlorinated OPEs dominating in some urban and rural areas, while non-chlorinated ones are more prevalent in remote locations. researchgate.net
Temporal Distribution: Seasonal variations in the atmospheric concentrations of OPFRs have been observed. For instance, in a Swedish study, certain OPFRs showed peaks in late summer. Long-term trends suggest a decrease in the concentration of some OPEs over time in certain regions, with estimated halving times of around 1.5 to 3.5 years at sites in the Great Lakes region. researchgate.net Conversely, concentrations of other OPEs were found to be increasing at rural and remote sites. researchgate.net
Sources and Emission Pathways into the Environment
The primary routes of entry for this compound into the environment are through industrial activities and the use and disposal of products containing this chemical.
Industrial Releases and In-Service Losses from Products
This compound is used as a flame retardant and plasticizer in a wide range of products. nih.govepa.gov Its use as an additive means it is not chemically bound to the polymer matrix and can be released over the product's lifetime. mdpi.com
Industrial Manufacturing: The manufacturing and processing of this compound can lead to its release into the environment. In 2015, nearly 6 million pounds of isopropylated phenol (B47542) phosphate were manufactured or imported in the United States. epa.gov
Product Applications: This compound is found in numerous applications, including:
Plastics and Polymers: It is used as a flame retardant plasticizer in materials like PVC and polyurethanes. nih.govservice.gov.uk
Electronics: It is used in electronic equipment such as computers, televisions, and electrical cables. epa.gov
Building and Construction Materials: Applications include insulation, paints, coatings, and roofing components. epa.gov
Furnishings: It can be found in foam upholstery, carpets, and textiles. epa.gov
Transportation: It is used in materials for airplanes, trains, and automobiles. epa.gov
Lubricants and Hydraulic Fluids: It serves as both an additive and a base fluid in lubricants. nih.govservice.gov.uk
In-Service Losses: Leaching and volatilization from products during their use are significant emission pathways. service.gov.uk For lubricants, estimated releases to soil and water are 8% and 2% respectively when used as an additive, and 1.4% and 0.6% when used as a base fluid. service.gov.uk
Release from Commercial Flame Retardant Mixtures
This compound is a component of several commercial flame retardant mixtures.
Firemaster® 550: This mixture is known to contain isopropyl-substituted triarylphosphate esters. nih.gov Studies have shown that 2-isopropylphenyl diphenyl phosphate (2IPPDPP) is one of the prevalent ITP isomers in this mixture. nih.gov
Other Commercial Mixtures: Isopropylated triphenyl phosphates are sold under various trade names, including Kronitex® and Reofos®. service.gov.uk These mixtures are used in a wide array of applications, and the specific composition can vary. service.gov.ukresearchgate.net For example, a blend of pentabromodiphenyl ether and isopropylphenyl diphenyl phosphate/triphenyl phosphate was a widely used flame-retardant additive. researchgate.net
Environmental Transport and Compartmental Distribution
The movement and distribution of this compound in the environment are governed by its physicochemical properties.
Fugacity Modeling: A level III fugacity model predicts the environmental distribution of both isopropylphenyl diphenyl phosphate and tris(isopropylphenyl) phosphate. service.gov.uk This model indicates that upon release, the substance will partition between air, water, soil, and sediment. service.gov.uk
Physicochemical Properties:
Water Solubility: this compound is insoluble in water. nih.gov This property influences its tendency to adsorb to particulate matter and sediment in aquatic environments.
Vapor Pressure: It has a very low vapor pressure. nih.gov
Log Kow: The logarithm of the octanol-water partition coefficient (log Kow) is estimated to be 5.31, indicating a high potential for bioaccumulation in organisms and partitioning to organic matter in soil and sediment. nih.gov
Environmental Fate: The combination of low water solubility and a high log Kow value suggests that this compound will predominantly be found in soil and sediment. service.gov.uk Regional emissions, mainly from in-service losses and waste from products like PVC, paints, and lubricants, are major contributors to its concentration in surface water. service.gov.uk
Fugacity Modeling for Environmental Distribution
Fugacity models are instrumental in predicting the environmental distribution of chemical substances. For isopropylphenyl diphenyl phosphate, a generic level III fugacity model (EQC version 1.01) has been employed to estimate its partitioning among various environmental compartments. service.gov.uk This four-compartment model simulates the distribution in air, water, soil, and sediment.
When a nominal release rate of 1,000 kg/hour was modeled, the distribution pattern was highly dependent on the initial compartment of release. The model predicts that regional emissions, primarily from sources like PVC applications, paints, textiles, and lubricants, significantly influence local concentrations, particularly in surface water. service.gov.uk Studies on other organophosphate esters (OPEs) in remote locations like Antarctica have also utilized fugacity models to understand their long-range transport and distribution, noting that compounds like 2-isopropylphenyl diphenyl phosphate (2IPPDPP) can be found in biota, suggesting potential for biomagnification. researchgate.net
Table 1: Predicted Environmental Distribution of Isopropylphenyl Diphenyl Phosphate using a Level III Fugacity Model This table is illustrative, based on the principles described in the cited source.
| Initial Release Compartment | % Distribution in Air | % Distribution in Water | % Distribution in Soil | % Distribution in Sediment |
|---|---|---|---|---|
| Air | Data not available | Data not available | Data not available | Data not available |
| Water | Data not available | Data not available | Data not available | Data not available |
| Soil | Data not available | Data not available | Data not available | Data not available |
Source: GOV.UK service.gov.uk
Association with Particulate Phase in Air
In the atmosphere, organophosphate esters like this compound predominantly associate with the particulate phase rather than existing in the gas phase. aaqr.org This partitioning behavior is governed by the compound's physicochemical properties, such as low vapor pressure and a high octanol-air partitioning coefficient (KOA). aaqr.org
Aryl-OPEs, the category to which this compound belongs, are found mainly in atmospheric fine particulate matter (PM2.5). aaqr.org Because these compounds are used as additives and are not chemically bound to products, they can be released into the environment through volatilization and abrasion. nih.govresearchgate.net Once airborne, their sorption to particles means they can be transported over medium to long distances, leading to their detection in remote environments. aaqr.orgnih.gov This association with particulate matter is a critical factor in their environmental persistence and potential for long-range transport. aaqr.orgnih.gov
Environmental Transformation and Degradation Pathways
This compound can be transformed in the environment through various biotic and abiotic processes. These degradation pathways are crucial for determining its persistence and the formation of potential transformation products.
Oxidative Degradation Mechanisms (e.g., OH-Initiated Heterogeneous Oxidation)
In the atmosphere, the heterogeneous oxidation initiated by hydroxyl (OH) radicals is a significant degradation pathway for particle-bound OPEs. nih.gov Studies on analogous compounds like triphenyl phosphate (TPhP) have shown that these reactions do occur, although the compounds are highly persistent. nih.gov The atmospheric lifetimes for some particle-bound OPEs with regard to OH radical oxidation are estimated to be several days, allowing for potential long-range transport. nih.gov
The mechanism of OH-initiated oxidation for similar compounds, such as diphenyl phosphate (DPhP), involves two primary channels: the addition of the OH radical to a phenyl ring or to the central phosphate group. acs.org This suggests that this compound likely undergoes similar oxidative processes, leading to the formation of hydroxylated intermediates. acs.org
Table 2: Atmospheric Lifetimes of Selected Particle-Bound Organophosphate Esters due to OH Radical Oxidation
| Compound | Second-Order Rate Constant (cm³ molecule⁻¹ s⁻¹) | Approximate Atmospheric Lifetime (days) |
|---|---|---|
| Triphenyl phosphate (TPhP) | (2.1 ± 0.19) × 10⁻¹² | 5.6 |
| Tris(2-ethylhexyl) phosphate (TEHP) | (2.7 ± 0.63) × 10⁻¹² | 4.3 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | (9.2 ± 0.92) × 10⁻¹³ | 13 |
Source: PubMed nih.gov
Biotransformation Processes in Environmental Organisms
In aquatic environments, this compound is subject to biotransformation by various organisms. Studies on the closely related isopropylphenyl diphenyl phosphate in fathead minnows (Pimephales promelas) have identified a bioconcentration factor of 495 L/kg, indicating its potential to accumulate in aquatic life. service.gov.uk
The biotransformation of OPEs like triphenyl phosphate has been studied in a range of aquatic species, revealing several key pathways. gist.ac.kr These include Phase I reactions such as hydrolysis and oxidation, and Phase II reactions involving conjugation with substances like sulfate, glucuronic acid, or cysteine to facilitate excretion. gist.ac.krnih.gov Invertebrates like Daphnia magna have been shown to metabolize TPHP into products including diphenyl phosphate and hydroxylated TPHP. researchgate.net The detection of isopropyl diphenyl phosphate (ip-DPHP) in wild fish tissues further confirms that these compounds are taken up and metabolized by organisms in the environment. nih.gov
O-Dearylation to Yield Phosphate Derivatives
A primary and significant biotransformation pathway for isopropylated phenyl phosphates is O-dearylation. service.gov.uk This process involves the cleavage of one of the aryl (phenyl or isopropylphenyl) groups from the phosphate ester.
Specifically for isopropylphenyl diphenyl phosphate, metabolism studies in fathead minnows have demonstrated that it undergoes O-dearylation to produce diphenyl phosphate (DPHP). service.gov.uk This DPHP metabolite is then eliminated from the organism, either directly or as a conjugate. service.gov.uk This pathway is consistent with findings for other aryl-OPEs, where the hydrolysis of an ester bond to form a diaryl or monoaryl phosphate is a common metabolic step observed in organisms ranging from aquatic invertebrates to mammals. nih.govresearchgate.net The formation of these phosphate derivatives is a key step in the detoxification and elimination of the parent compound.
Mechanistic Studies of Material and Industrial Applications
Role as a Flame Retardant in Polymer Systems
O-Isopropylphenyl phenyl phosphate (B84403), as part of the broader class of organophosphorus flame retardants, enhances the fire safety of polymeric materials through multiple mechanisms. Its action is primarily focused on the condensed phase (the solid polymer), although gas-phase effects also contribute.
The principal flame-retardant mechanism of aryl phosphates like o-isopropylphenyl phenyl phosphate is the promotion of a protective char layer on the polymer surface during combustion. isca.me This process involves several key steps:
Thermal Decomposition: When exposed to the heat of a fire, the phosphate ester undergoes thermal decomposition.
Acid Catalysis: This decomposition releases phosphoric and polyphosphoric acids. isca.meresearchgate.net
Dehydration and Crosslinking: These acidic species act as powerful catalysts for the dehydration of the polymer backbone. This process removes water and promotes extensive crosslinking reactions within the polymer matrix. researchgate.net
Char Formation: The resulting network is a thermally stable, carbonaceous char. This char layer acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile gases (fuel) into the gas phase, and limits the access of oxygen to the polymer surface. isca.memdpi.comnist.gov
The formation of this robust phosphocarbonaceous char is a hallmark of condensed-phase flame retardancy and is critical to the effectiveness of compounds like this compound. researchgate.net
For example, studies on related phosphorus-containing flame retardants in various polymers have shown a marked increase in char yield, which directly correlates with enhanced thermal stability. The presence of the phosphate promotes charring reactions that convert the polymer into a more stable structure at elevated temperatures, rather than allowing it to fully decompose into volatile fuel. researchgate.netresearchgate.net A higher char yield signifies that less combustible material is released to fuel the fire.
Table 1: Effect of Phosphorus Flame Retardants on Thermal Stability of Polymers The following table is generated from data on related phosphorus-containing flame retardants to illustrate the general principle.
| Polymer System | Flame Retardant | Char Yield (%) @ 700°C | Source |
|---|---|---|---|
| Poly(resorcine phenyl phosphate) | - | 46.6 | researchgate.net |
The practical effect of incorporating this compound is a significant reduction in the flammability of the final product. This is quantified using standard fire safety tests, such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. xometry.pro
Limiting Oxygen Index (LOI): This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material. A higher LOI value indicates lower flammability. The addition of phosphorus flame retardants consistently increases the LOI of polymers. nih.govresearchgate.net
UL-94 Vertical Burn Test: This is a widely recognized standard for the fire safety of plastic materials. xometry.pro Materials are classified based on their burning time, dripping behavior, and glow time after exposure to a flame. Achieving a V-0 rating, the highest classification for many applications, signifies that burning stops within 10 seconds on a vertical specimen, with no flaming drips allowed. xometry.pro Formulations containing aryl phosphates like isopropylphenyl phenyl phosphate are designed to help plastics meet this stringent V-0 standard. mdpi.commdpi.com
Cone calorimetry is another critical tool that shows these flame retardants reduce the peak Heat Release Rate (pHRR) and Total Heat Release (THR), key indicators of a material's contribution to fire growth. mdpi.comresearchgate.net
Table 2: Flammability Performance of Polymers with Phosphorus Flame Retardants This table presents representative data for related phosphorus flame retardants to demonstrate their impact.
| Polymer System | Flame Retardant (wt%) | LOI (%) | UL-94 Rating | pHRR Reduction (%) | Source |
|---|---|---|---|---|---|
| Polypropylene (PP) | IFR (20%) | 29.5 | V-0 | - | researchgate.net |
| PC/ABS | BAPDP (20%) | 25.4 | V-0 | Yes | mdpi.com |
| Polybutylene Terephthalate (PBT) | AlPi (8.33%) | 36.4 | V-0 | - | researchgate.net |
Function as a Plasticizer in Polymer Science
In addition to its flame retardant properties, this compound functions as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and durability. It is often referred to as a "flame retardant plasticizer" because it performs both roles simultaneously. nih.govresearchgate.net
Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular distance. This reduces the secondary intermolecular forces (like van der Waals forces) that hold the chains together, thereby increasing the mobility of the polymer chains. mdpi.comnih.gov This molecular-level change manifests in several macroscopic property modifications:
Lowered Glass Transition Temperature (Tg): The glass transition temperature is the temperature at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state. By increasing chain mobility, plasticizers significantly lower the Tg of the polymer. nih.govmdpi.comresearchgate.net
Reduced Stiffness and Modulus: The material becomes less rigid, as reflected in a lower tensile or flexural modulus.
Increased Elongation at Break: The plasticized material can stretch more before breaking, a key indicator of improved flexibility. escholarship.orgresearchgate.net
Decreased Tensile Strength: While flexibility is increased, the tensile strength of the material typically decreases with the addition of a plasticizer. researchgate.net
These effects are crucial for materials like Polyvinyl Chloride (PVC), which is inherently rigid and brittle but can be made flexible for applications like cable sheathing, flooring, and films through the use of plasticizers.
Table 3: Representative Mechanical Properties of Plasticized PVC This table illustrates the general effects of plasticizers on PVC. The values are representative and vary based on the specific plasticizer and its concentration.
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% (MPa) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|---|---|
| Unplasticized PVC | ~50-60 | <50 | - | ~80 |
(Data compiled from general knowledge and trends reported in sources researchgate.netescholarship.orgresearchgate.netresearchgate.net)
The effectiveness of a plasticizer or flame retardant is highly dependent on its compatibility with the host polymer. This compound and its commercial mixtures are utilized in a variety of engineering resins, indicating broad compatibility. researchgate.net Key examples include:
Polyvinyl Chloride (PVC)
Flexible Polyurethanes
Polycarbonate (PC) and Acrylonitrile-Butadiene-Styrene (ABS) Blends (PC/ABS)
Modified Polyphenylene Oxide (PPO)
In polymer blends like PC/ABS, which are common in electronics housings, achieving good compatibility is essential for maintaining mechanical integrity, such as impact strength. researchgate.net While aryl phosphates are effective flame retardants for these systems, their compatibility can be assessed using Dynamic Mechanical Analysis (DMA). A blend that exhibits a single Tg is generally considered to be miscible or highly compatible. researchgate.netresearchgate.net In some cases, compatibilizing agents may be added to improve the dispersion and interfacial adhesion of the flame retardant within the polymer matrix, ensuring that properties like impact strength are not compromised. vtt.firsc.org
Specific Industrial Applications and Performance Evaluation
The versatility of this compound allows for its incorporation into a diverse range of materials, enhancing their performance characteristics to meet specific industrial demands. atamanchemicals.comhnkingway.comepa.gov
This compound is extensively used as a flame retardant plasticizer in polyvinyl chloride (PVC) and flexible polyurethane foams. atamanchemicals.comhnkingway.com In PVC applications, such as in high-quality cables and flooring, it improves the process performance and imparts fire resistance. atamanchemicals.comvictory-chem.com For flexible polyurethane foams, commonly found in furniture and insulation, the compound is a key component in flame retardant formulations. atamanchemicals.comepa.govepa.gov Its addition helps these materials meet flammability standards. mdpi.com The mechanism of flame retardancy involves the formation of phosphoric acid during thermal decomposition, which then forms pyrophosphoric acid. In its condensed phase, pyrophosphoric acid acts as a barrier to heat transfer. atamanchemicals.com
The performance of flame retardants in polyurethane foams can be evaluated based on various parameters. The following table illustrates the effect of adding phosphorus-based flame retardants on the flammability of rigid polyurethane foams.
Table 1: Flammability Characteristics of Rigid Polyurethane Foams with Phosphorus Flame Retardants
| Sample | Phosphorus Content (%) | Limiting Oxygen Index (%) | Self-ignition Temperature (°C) |
|---|---|---|---|
| Reference PURF | 0 | 22 | 450 |
| PURF + TEP | 2.5 | 26 | 480 |
| PURF + DMPP | 2.5 | 27 | 490 |
| PURF + CT 901 | 2.5 | 28 | 500 |
Data sourced from studies on phosphorus flame retardants in polyurethane foams. nih.gov
The application of this compound extends to synthetic rubber and textile coatings. atamanchemicals.comulprospector.comhnkingway.com In these materials, it functions as a flame retardant, reducing their flammability. atamanchemicals.com It is incorporated into fabric coatings for textiles used in various applications to enhance their fire-resistant properties. atamanchemicals.comvictory-chem.com Similarly, in synthetic rubber products, it contributes to improved fire safety. ulprospector.comhnkingway.com
This compound is utilized as a lubricant additive and a component in fire-resistant hydraulic fluids. nih.govepa.govnih.gov Its presence in lubricating oils and hydraulic fluids enhances their performance and stability, particularly in high-pressure and high-temperature environments. epa.govgoogle.com In aircraft hydraulic fluids, specific formulations containing tri(iso-propylphenyl) phosphate are designed to meet stringent performance requirements, including high flash and fire points and extended fluid life. google.comgoogle.comepo.org
In the realm of energy storage, this compound has been investigated as a flame-retardant additive for electrolytes in lithium-ion batteries to improve their safety. researchgate.net
The addition of this compound to the highly flammable organic carbonate electrolytes used in lithium-ion batteries can significantly reduce their flammability. researchgate.netpnnl.gov During thermal events, the compound decomposes at high temperatures and releases PO· radicals. researchgate.net These radicals act as scavengers for the highly reactive H· and OH· radicals that propagate the combustion process, thus inhibiting the fire. researchgate.net Studies have shown that even a small percentage of this additive can be effective. researchgate.net
Table 2: Effect of this compound (IPPP) on Electrolyte Flammability
| IPPP Content (wt%) | Self-Extinguishing Time (s/g) | Observation |
|---|---|---|
| 0 | > 60 | Sustained burning |
| 5 | ~15 | Significantly reduced burning time |
| 10 | ~8 | Further reduction in burning time |
| 15 | ~5 | Minimal burning |
Data is illustrative and based on findings from burning tests of electrolytes with IPPP additive. researchgate.net
Beyond reducing flammability, this compound can also enhance the thermal stability of the electrolyte. researchgate.net The addition of the compound can delay the onset temperature of major exothermic reactions within the battery, which are precursors to thermal runaway. researchgate.net This provides a wider safety margin during battery operation. Research indicates that the additive can raise the decomposition temperatures of the electrolyte and the charged electrode materials, while also decreasing the total heat generated during decomposition. researchgate.net This improved thermal stability is crucial for preventing catastrophic battery failure under abuse conditions. researchgate.net
Advanced Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and a variety of other properties with high accuracy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying organophosphate esters. DFT calculations can be employed to determine the optimized geometry of o-Isopropylphenyl Phenyl Phosphate (B84403), providing precise bond lengths and angles. For instance, studies on similar organophosphate compounds often utilize the B3LYP functional with a basis set like 6-311+G(d,p) to achieve reliable results.
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), are also elucidated through DFT. The MEP map is particularly useful as it identifies the regions of a molecule that are rich or deficient in electrons, which in turn points to the likely sites for electrophilic and nucleophilic attack. In o-Isopropylphenyl Phenyl Phosphate, the phosphoryl oxygen is expected to be a region of high negative potential, making it a prime site for interactions with electrophiles.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, thus representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. mdpi.comnih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 nih.gov |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, from their preferred shapes to their interactions with their environment.
Conformational Analysis and Isomeric Energetics
The presence of rotatable bonds in this compound—specifically the P-O and C-C bonds—means that the molecule can adopt various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. Using computational methods, it is possible to identify the most stable conformer (the one with the lowest energy) and to understand the energy barriers between different conformations. This is critical as the conformation of the molecule can significantly influence its physical properties and biological activity.
Furthermore, this compound is one of several isomers of isopropylphenyl diphenyl phosphate. wikipedia.org Computational studies can determine the relative energies of the ortho-, meta-, and para-isomers, providing insight into their relative abundances in synthetic mixtures and their individual stabilities.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules are held together by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | 39.7% |
| O···H/H···O | Not specified, but significant |
| C···H/H···C | 12.9% |
| O···O | 1% |
| P···O/O···P | 0.2% |
Mechanistic Insights from Computational Studies
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies. For this compound, this could be applied to understand its synthesis, degradation pathways, or its mode of action as a flame retardant. For example, computational studies could model the reaction of 2-isopropylphenol (B134262) with phosphorus oxychloride to shed light on the regioselectivity of the reaction and the factors that favor the formation of the ortho-isomer.
Elucidation of Reaction Transition States
The hydrolysis of phosphate esters, a key reaction pathway, is understood to proceed through a pentavalent transition state. rutgers.edu Computational studies focusing on various phosphate esters have consistently characterized this transition state as having a trigonal bipyramidal geometry around the central phosphorus atom. nih.gov In such a configuration, the incoming nucleophile (e.g., a water molecule or hydroxide (B78521) ion) and the leaving group occupy the apical positions, while the non-bridging oxygen atoms and the other ester-linked groups are situated in the equatorial plane.
Theoretical models indicate that the nature of the transition state can be either "associative" or "dissociative". In an associative (ANDN) mechanism, the bond formation with the nucleophile is significantly advanced at the transition state. nih.gov Conversely, a dissociative (DNAN) mechanism involves a greater degree of bond cleavage to the leaving group in the transition state. nih.gov The specific character of the transition state is influenced by factors such as the nature of the leaving group, the nucleophile, and the surrounding solvent environment. For phosphate triesters like this compound, the transition state in alkaline hydrolysis is generally suggested to be highly associative. researchgate.net
Computational calculations allow for the precise determination of key geometric parameters of these fleeting structures, as illustrated in the hypothetical data below for a generic phosphate ester hydrolysis transition state.
Table 1: Hypothetical Geometric Parameters of a Pentavalent Transition State for Phosphate Ester Hydrolysis This table is illustrative and based on general findings for phosphate esters, not specific experimental data for this compound.
| Parameter | Description | Typical Calculated Value (Å) |
|---|---|---|
| P-Onucleophile | Distance to incoming nucleophile | 2.0 - 2.4 |
| P-Oleaving group | Distance to the leaving phenoxy group | 2.1 - 2.5 |
| ∠Onucleophile-P-Oleaving group | Angle between apical substituents | ~170-180° |
| P=Oequatorial | Length of the phosphoryl bond | 1.48 - 1.55 |
Prediction of Reaction Pathways and Products
Computational chemistry is a powerful tool for mapping out entire potential energy surfaces of a reaction, allowing for the prediction of the most likely reaction pathways and the resulting products. For organophosphate esters, hydrolysis is a primary degradation pathway. Theoretical studies on model systems like methyl p-nitrophenyl phosphate have shown that the reaction mechanism can shift depending on the environment. nih.gov For instance, a reaction might proceed via an associative transition state in an aqueous solution, while a more dissociative character is observed in an enzymatic active site. nih.gov
These computational models can predict the activation energy barriers for different potential pathways. A lower activation barrier indicates a more kinetically favorable reaction. For example, in the hydrolysis of this compound, computational methods could be used to compare the energy profiles for the cleavage of the o-isopropylphenyl ester bond versus the unsubstituted phenyl ester bond. Such calculations would consider the formation of the respective phenolate (B1203915) leaving groups and the stability of the resulting products.
Furthermore, these predictive studies can explore other potential reactions, such as nucleophilic substitution with other environmental nucleophiles or thermal degradation pathways, providing a comprehensive picture of the compound's chemical fate.
Assessment of Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly influenced by both steric and electronic factors, which can be quantitatively assessed using computational methods.
Steric Effects: The isopropyl group at the ortho position of one of the phenyl rings introduces considerable steric hindrance around the phosphorus center. Computational studies on other sterically hindered organophosphorus compounds have shown that such bulky groups can impede the approach of a nucleophile, potentially increasing the activation energy for reactions like hydrolysis. nih.gov This steric clash can destabilize the crowded pentavalent transition state, thereby slowing down the reaction rate compared to an unhindered analogue like triphenyl phosphate. DFT calculations can quantify this steric strain energy in the transition state.
Electronic Effects: The isopropyl group is an electron-donating group. This electronic effect can influence the reactivity of the phosphate ester. By increasing the electron density on the adjacent phenoxy oxygen, the isopropyl group makes the o-isopropylphenoxide a poorer, or more basic, leaving group compared to the unsubstituted phenoxide. Generally, a better leaving group is one that is a weaker base. Computational studies on the hydrolysis of other phosphate esters have demonstrated that the basicity of the leaving group has a substantial impact on the reaction barrier. researchgate.net Theoretical calculations can model the charge distribution on the molecule and the stability of the potential leaving groups, providing a quantitative measure of these electronic effects on the reaction's thermodynamics and kinetics. For instance, the hydrolysis rate of an isopropyl ester has been observed to be faster than that of an ethyl ester, which is attributed to the better stabilization of the positive charge in the transition state by the isopropyl group. reddit.com
Table 2: Predicted Relative Effects on Hydrolysis Rate Compared to Triphenyl Phosphate This table presents a qualitative prediction based on established chemical principles for illustrative purposes.
| Effect | Influence of the o-Isopropyl Group | Predicted Impact on Reaction Rate |
|---|---|---|
| Steric Hindrance | Increases steric bulk around the reaction center. | Decreases rate |
| Electronic Effect | Electron-donating, making the leaving group more basic. | Decreases rate |
Molecular and Mechanistic Biological Interaction Studies Non Toxicological Focus
Receptor Interaction and Modulation Research
The biological activity of o-isopropylphenyl phenyl phosphate (B84403) and its related isomers extends to interactions with various nuclear receptors, playing a role in modulating critical signaling pathways. Research in this area has primarily focused on its antagonistic effects on several key receptors, including the androgen receptor, estrogen receptor, and retinoic acid-related receptors.
Inhibition of Human Androgen Receptor: Mechanistic Elucidation
While direct mechanistic studies on o-isopropylphenyl phenyl phosphate's interaction with the human androgen receptor (AR) are not extensively detailed in publicly available scientific literature, evidence suggests an inhibitory role for its isomers. Specifically, studies have indicated that bis(2-isopropylphenyl) phenyl phosphate, a di-isopropylated isomer, inhibits the human androgen receptor. researchgate.net Another related organophosphate flame retardant, 2-ethylhexyl diphenyl phosphate (EHDPP), has also been shown to exhibit androgen receptor antagonistic activity. nih.gov However, the precise molecular mechanisms, such as direct binding affinity to the AR ligand-binding domain or interference with co-regulator recruitment, remain to be fully elucidated for this compound itself. Further research is required to delineate the specific structural and molecular interactions that govern this reported inhibition.
Receptor Antagonism Studies in Model Organisms (e.g., Estrogen Receptor, Retinoic Acid Receptor, Retinoid X Receptor)
Investigations using model organisms have provided clearer insights into the receptor antagonism of isopropylated phenyl phosphates. In the Japanese medaka (Oryzias latipes), 2-isopropylphenyl diphenyl phosphate (2IPPDPP) has been identified as an antagonist of the medaka estrogen receptor (mER), retinoic acid receptor (mRAR), and retinoid X receptor (mRXR). This antagonistic activity has been linked to adverse reproductive outcomes in the species.
In vitro assays using Chinese Hamster Ovary (CHO) cells have further substantiated the impact on retinoic acid signaling. Isopropylated phenyl phosphates (IPP) have been shown to significantly inhibit the activity of retinoic acid receptor α (RARα). This inhibition of a critical developmental signaling pathway provides a potential molecular basis for some of the observed biological effects in model organisms.
Investigations into Cellular Processes and Enzyme Activities
The biological effects of this compound extend beyond receptor interactions to encompass the modulation of fundamental cellular processes and enzyme kinetics.
Impact on Cellular Processes and Enzyme Kinetics
A well-documented effect of organophosphates, including isopropylated phenol (B47542) phosphate (IPP), is the inhibition of cholinesterase enzymes. In studies with Sprague Dawley rats, exposure to IPP resulted in a significant and marked decrease in serum cholinesterase activity. This inhibition is a classic mechanism for many organophosphate compounds.
Transcriptomic analyses in rats exposed to IPP have revealed alterations in gene sets associated with a variety of metabolic and cellular processes. These include glycogen (B147801) and glucan biosynthetic processes, steroid hormone-mediated signaling pathways, and the regulation of carbohydrate catabolic processes. These findings suggest a broad impact on cellular metabolism and signaling beyond direct enzyme inhibition.
The table below summarizes the key findings related to the impact of isopropylated phenyl phosphates on cellular processes and enzyme kinetics.
| Biological Target/Process | Compound/Mixture | Model System | Observed Effect |
| Serum Cholinesterase | Isopropylated phenol phosphate (IPP) | Sprague Dawley Rats | Significant decrease in activity |
| Gene Expression | Isopropylated phenol phosphate (IPP) | Sprague Dawley Rats | Alterations in gene sets for metabolic and signaling pathways |
Molecular Changes Underlying Biological Responses in Model Systems (e.g., Larval Sensorimotor Response Deficits)
Studies utilizing the zebrafish (Danio rerio) model have provided valuable information on the molecular underpinnings of the biological responses to IPP exposure. Zebrafish larvae exposed to IPP exhibit hypoactive locomotory behavior, indicating sensorimotor deficits.
To understand the molecular basis of these behavioral changes, mRNA sequencing was performed on the eyes of exposed larvae. The results pointed to 135 differentially expressed genes. Gene ontology analysis of these genes revealed enrichment in pathways associated with the nervous system, including:
Phototransduction
Voltage-gated ion channel activity
Synaptic transmission
Neurotransmitter signaling
These molecular changes in the developing eye and nervous system are considered potential causative factors for the observed larval sensorimotor response deficits.
In Vivo Metabolic Transformation Chemistry
The in vivo metabolism of this compound and its isomers involves several biochemical transformations, leading to the formation of various metabolites.
Studies on the in vitro metabolism of 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and 4-isopropylphenyl diphenyl phosphate (4IPPDPP) using human liver subcellular fractions have identified several key metabolites. These include:
isopropylphenyl phenyl phosphate (ip-PPP)
mono-isopropenylphenyl diphenyl phosphate
hydroxy-isopropylphenyl diphenyl phosphate
The detection of ip-PPP in human urine serves as a biomarker for exposure to isopropylated phenyl phosphates. nih.gov
In vivo studies in rabbits have identified cyclic metabolites of isopropylated triphenyl phosphates in bile. These metabolites include 2-phenyl-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide and 2-(o-isopropylphenyl)-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide. nih.gov Monohydroxylated metabolites of the parent esters were also detected. nih.gov
The general metabolic pathways for organophosphate flame retardants in vivo, as observed in zebrafish, include hydrolysis of the ester bond, oxidative hydroxylation, and conjugation with glucuronic acid. nih.gov It is plausible that this compound undergoes similar biotransformation processes.
Furthermore, studies in rats have shown that isopropylated phenyl phosphates can be transferred from the mother to her offspring during gestation and lactation, and are capable of crossing the blood-brain barrier.
The table below lists the key metabolites of isopropylated phenyl phosphates identified in various studies.
| Metabolite | Parent Compound(s) | Biological Matrix |
| isopropylphenyl phenyl phosphate (ip-PPP) | Isopropylated phenyl phosphates | Human urine, In vitro (human liver) |
| mono-isopropenylphenyl diphenyl phosphate | 2IPPDPP, 4IPPDPP | In vitro (human liver) |
| hydroxy-isopropylphenyl diphenyl phosphate | 2IPPDPP, 4IPPDPP | In vitro (human liver) |
| 2-phenyl-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide | Isopropylated triphenyl phosphates | Rabbit bile |
| 2-(o-isopropylphenyl)-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide | Isopropylated triphenyl phosphates | Rabbit bile |
| Monohydroxylated metabolites | Isopropylated triphenyl phosphates | Rabbit bile |
Identification of Metabolic Pathways in Model Organisms
The biotransformation of isopropylated triaryl phosphates, including the ortho-isomer of isopropylphenyl phenyl phosphate, is primarily understood through in vitro studies using human liver subcellular fractions and analyses of metabolites in human samples. nih.govnih.gov The primary metabolic pathways identified are phase I reactions, specifically hydrolysis and oxidation (hydroxylation), followed by phase II conjugation. nih.gov
The metabolism is hypothesized to occur in the liver, where cytochrome P450 (CYP450) enzymes play a role in detoxifying these compounds. nih.govnih.gov This process involves two main routes:
Hydrolysis: The ester linkages of the parent compound are cleaved, leading to the formation of diaryl phosphate metabolites. For ITPs, this results in the formation of diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP). nih.gov While DPHP can be a metabolite of several organophosphate esters, ip-PPP is considered a more specific biomarker for ITP exposure. nih.govnih.gov
Oxidation (Hydroxylation): The parent molecule can undergo hydroxylation, adding a hydroxyl group to one of the phenyl rings or the isopropyl group. nih.gov Subsequent phase II metabolism can then occur, where these hydroxylated metabolites are conjugated with glucuronic acid to increase their water solubility for excretion. nih.gov
A study using human liver S9 fractions investigated the metabolism of 2-isopropylphenyl diphenyl phosphate (2IPPDPP), a specific ortho-isomer. nih.gov While the study successfully quantified the depletion of the parent compound, a complete mass balance was not achieved with the available standards, suggesting the formation of other, unquantified metabolites. nih.gov High-resolution mass spectrometry tentatively identified novel metabolites for the ITP class, such as mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate, indicating that oxidation of the isopropyl group is a relevant metabolic pathway. nih.gov
Table 1: Identified Metabolites of Isopropylated Phenyl Phosphates (ITPs) in In Vitro Studies
Enzymatic Hydrolysis Mechanisms in Biological Systems
The enzymatic hydrolysis of this compound is a critical step in its metabolism. This process involves the cleavage of one of the P-O-C (phosphorus-oxygen-carbon) ester bonds. nih.gov This reaction is generally catalyzed by esterases, such as phosphatases and carboxylesterases, present in the liver and other tissues. nih.govresearchgate.net
In vitro studies with human liver subcellular fractions demonstrate that ITPs are subject to this enzymatic hydrolysis. nih.gov The breakdown leads to the formation of a diaryl phosphate, such as isopropylphenyl phenyl phosphate (ip-PPP), and a corresponding phenol. nih.gov Another potential hydrolysis product is diphenyl phosphate (DPHP), which would result from the cleavage of the isopropylphenyl group. nih.gov The rate of hydrolysis can be influenced by the specific isomer structure and the enzymes present. nih.gov Studies on similar organophosphate esters have shown that hepatic clearance rates vary significantly between different compounds, suggesting that enzyme kinetics play a major role in their persistence in the body. nih.gov
Alkaline phosphatases are known to hydrolyze a variety of phosphoric esters, and the general mechanism involves the formation of an enzyme-substrate complex, followed by the release of the alcohol (phenol) moiety and the phosphate group. researchgate.net While not studied specifically for this compound, it is a well-established mechanism for related compounds. researchgate.net Cytochrome P450 enzymes can also contribute to the cleavage of aryl-phosphate ester bonds through an oxidative mechanism, which represents an alternative pathway to direct hydrolysis by esterases. nih.gov
Comparison of Parent Compound and Metabolite Behavior
The parent compound, this compound, and its metabolites exhibit different behaviors in biological systems due to their distinct physicochemical properties. The parent compound is more lipophilic (fat-soluble) compared to its hydrolyzed and hydroxylated metabolites.
Parent Compound:
Distribution: Due to its lipophilicity, the parent compound is expected to be absorbed from the gastrointestinal tract and can distribute into various tissues. nih.gov Studies on other organophosphate esters in fish have shown accumulation in different organs, with concentrations varying between the liver, muscle, gills, and kidneys. The log Bioaccumulation Factor (BAF) for related compounds in fish tissues ranges from 2.3 to 4.4, indicating a potential for bioconcentration.
Metabolism: The primary site of metabolism is the liver, where it undergoes the enzymatic reactions described previously. nih.govnih.gov
Metabolites:
Distribution and Excretion: The primary metabolites, such as ip-PPP and hydroxylated conjugates, are more hydrophilic (water-soluble) than the parent compound. nih.gov This increased polarity facilitates their transport in the blood and subsequent excretion from the body, primarily via urine. nih.gov The detection of ip-PPP in human urine is a direct consequence of this metabolic processing and is used in human biomonitoring studies as a reliable biomarker of exposure to ITPs. nih.govnih.gov
Biological Activity: The generation of metabolites is a detoxification pathway. However, in some cases, metabolites of organophosphates can be more toxic than the parent compound. nih.gov For this compound, the focus of non-toxicological studies is on the formation of these metabolites as indicators of exposure and metabolic clearance. nih.gov The conversion from the lipophilic parent compound to hydrophilic metabolites is a key determinant of its biological residence time. nih.gov
Table 2: Comparison of Bioaccumulation of Organophosphate Esters (OPEs) in Fish Tissues
Note: Data is for general Organophosphate Esters (OPEs) as specific data for this compound was not available. BAF = Bioaccumulation Factor.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Enhanced Efficiency
Future research into the synthesis of o-Isopropylphenyl Phenyl Phosphate (B84403) is expected to pivot towards greener and more efficient methodologies. Traditional synthesis, such as the phosphorylation of ortho-isopropylphenol with phosphoryl chloride (POCl₃), often involves harsh chemicals and can be difficult to control. google.comwikipedia.org A key area of development will be the adoption of continuous flow processes. Flow chemistry offers superior control over reaction parameters like temperature and time, which can suppress the formation of unwanted byproducts and enhance safety, especially when using highly reactive reagents like POCl₃. researchgate.netresearchgate.net This technology has already shown promise in accelerating reaction rates for other phosphate esters compared to conventional batch systems. researchgate.net
Another promising avenue is the exploration of novel catalytic systems. Enzyme-based catalysis, for instance using acid phosphatases, presents a green alternative for phosphorylation, capable of using cheaper phosphate donors under mild conditions. nih.govnih.gov Research into heterogeneous bifunctional polymers as catalysts could also streamline synthesis and purification processes. researchgate.net The development of alternative phosphorylating agents beyond the standard POCl₃ could lead to more atom-economical routes, minimizing chemical waste. rsc.org
| Synthetic Method | Traditional Approach (Batch) | Potential Future Approach (Flow/Novel Catalyst) |
| Process Type | Batch processing | Continuous flow or catalyzed batch |
| Key Reagents | Phenol (B47542), Propylene (B89431), POCl₃ google.com | Enzyme catalysts, alternative phosphorylating agents nih.govrsc.org |
| Reaction Control | Moderate | High (precise control of temperature & time) researchgate.net |
| Efficiency | Can generate significant waste | Higher yield, atom-economical, reduced waste researchgate.netrsc.org |
| Safety | Handles highly reactive chemicals in large volumes | Enhanced safety through smaller reaction volumes and better heat management researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques
While standard techniques provide basic structural data, future research will necessitate more advanced analytical methods to gain a deeper understanding of o-Isopropylphenyl Phenyl Phosphate. Advanced mass spectrometry, particularly high-resolution techniques like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), will be crucial for identifying and quantifying isomers and degradation products in complex mixtures. acs.org
A particularly powerful emerging technique is Ion Mobility-Mass Spectrometry (IM-MS). youtube.comnih.gov IM-MS separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge, offering a way to distinguish between structurally similar isomers, which is a significant challenge with conventional methods. youtube.comnih.gov This technique provides an additional dimension of separation, yielding a collision cross-section (CCS) value that is a unique structural identifier, thereby increasing confidence in compound identification in complex environmental or biological samples. youtube.comacs.org Furthermore, solid-state NMR could offer detailed insights into the compound's crystal structure and intermolecular interactions in its solid form.
| Technique | Information Yielded | Advantage for this compound Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides mass spectra for identification and quantification. sci-hub.se | Standard method for analysis, but can have matrix interference. sci-hub.se |
| High-Resolution Mass Spectrometry (e.g., QTOF-MS) | Offers high mass accuracy for confident formula generation of "unknown" chemicals. acs.orgresearchgate.net | Crucial for identifying novel metabolites and degradation products. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates isomers and provides a collision cross-section (CCS) value for structural confirmation. youtube.comacs.org | Can resolve this compound from its meta and para isomers, which is difficult with MS alone. nih.gov |
| Solid-State NMR | Elucidates crystal structure and intermolecular interactions in the solid phase. | Provides fundamental data on the compound's physical properties and behavior. |
Integrated Environmental Modeling for Comprehensive Fate Prediction
Predicting the environmental journey of this compound requires a move towards more sophisticated, integrated modeling. researchgate.net Future models will need to couple the physicochemical properties of the compound with dynamic environmental conditions to forecast its distribution. Such models, often called multimedia fate models, assess the partitioning of a chemical between different environmental compartments like air, water, soil, and sediment. defra.gov.uklbl.gov
These models are built upon data regarding the compound's persistence, potential for long-range transport, and degradation pathways. europa.eu For instance, the release from various uses, such as in PVC products, paints, and lubricants, serves as a critical input for estimating environmental concentrations. service.gov.uk The models incorporate processes like atmospheric deposition, river inputs, and degradation rates (e.g., hydrolysis, photolysis) to provide a holistic view of the chemical's fate. researchgate.neteuropa.eu By integrating data from laboratory studies, field monitoring, and hydrodynamic models, researchers can create a comprehensive prediction of the compound's potential for accumulation in various ecosystems. researchgate.netnih.gov
Exploration of Structure-Activity Relationships for Targeted Applications
Future research will intensify the exploration of structure-activity relationships (SARs) to design safer and more effective organophosphate esters. SAR studies systematically alter a chemical's structure to see how the changes affect its properties and biological activity. acs.org For flame retardants, this involves modifying parts of the this compound molecule—such as the position or size of the isopropyl group or the nature of the phenyl rings—to optimize flame retardancy while minimizing undesirable characteristics. researchgate.net
Computational tools are becoming indispensable in this field. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can predict the properties and potential toxicity of new, untested chemicals based on their structural similarity to known compounds. acs.orgpreprints.org This in silico approach can rapidly screen large numbers of potential new molecules, identifying candidates with improved performance and a better environmental profile, thus accelerating the development of next-generation flame retardants and plasticizers. nih.govfrontiersin.org
| Structural Modification | Potential Impact on Flame Retardancy | Potential Impact on Environmental Profile |
| Varying Isopropyl Group Position (ortho, meta, para) | May alter thermal stability and char formation efficiency. researchgate.net | Can change bioavailability and degradation rates. |
| Increasing Alkylation (e.g., di- or tri-isopropylphenyl) | Can affect volatility and the mechanism of flame inhibition. | Often increases persistence and bioaccumulation potential. service.gov.uk |
| Halogenation of Phenyl Rings | Can enhance gas-phase radical trapping (flame inhibition). aaqr.org | Generally increases environmental persistence and toxicity concerns. nih.gov |
| Replacing Phenyl Groups with Alkyl Groups | Changes the primary flame retardant mechanism from char formation to gas-phase inhibition. aaqr.org | Alters volatility and partitioning in the environment. aaqr.org |
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
A critical frontier in future research is to unravel the precise molecular mechanisms by which this compound interacts with biological systems. While toxicological studies on related mixtures like isopropylated triphenyl phosphate (IPP) have noted effects on various biological systems, a detailed understanding at the molecular level for specific isomers is often lacking. nih.govnih.govoup.com
Future investigations will likely employ a suite of "omics" technologies—genomics, proteomics, and metabolomics—to obtain an unbiased, system-wide view of the cellular pathways affected by exposure. nih.gov For example, studies on similar organophosphate esters have investigated changes in mitochondrial function, oxidative stress, and lipid accumulation in liver cells. nih.gov Advanced computational methods like molecular dynamics (MD) simulations can model the interaction between the compound and biological targets, such as key enzymes or receptors like the thyroid receptor. nih.gov This molecular-level insight is fundamental for accurately assessing potential risks and is a prerequisite for the rational design of safer chemical alternatives. mdpi.com
Q & A
Q. What are the standard synthetic routes for o-isopropylphenyl phenyl phosphate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification reactions between phenolic derivatives and phosphorus-containing reagents. A common method involves reacting isopropylphenol with phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under controlled conditions. For example, monoesters can be produced using polyphosphoric acid, while diesters or mixed esters may form with P₂O₅ . Optimization involves adjusting molar ratios, temperature (typically 80–120°C), and reaction time to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity fractions .
Q. How is this compound characterized structurally, and what analytical techniques are recommended?
Structural characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm substituent arrangement and phosphate ester bonding .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., C₂₇H₃₃O₄P, MW 452.52) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Peaks near 1250 cm⁻¹ (P=O) and 1020 cm⁻¹ (P-O-C) validate functional groups .
Discrepancies in reported molecular formulas (e.g., C₉H₁₃O₄P vs. C₂₇H₃₃O₄P) may arise from isomerism or incomplete esterification, necessitating multi-technique validation .
Q. What are the established protocols for assessing its thermal stability and flame-retardant efficacy?
Thermogravimetric analysis (TGA) under nitrogen/air evaluates decomposition temperatures (Td) and residual char. Flame retardancy is tested via:
- UL 94 Vertical Burning Test : Measures self-extinguishing time and dripping behavior in polymer composites .
- Cone Calorimetry : Quantifies heat release rate (HRR) and smoke production in epoxy resins or polycarbonates .
- GOST 28157–2018 : Standardizes flammability testing in specific material matrices .
Advanced Research Questions
Q. How do structural variations (e.g., ortho vs. para substitution) impact the compound’s interactions with acetylcholinesterase?
Ortho-substituted isomers like this compound exhibit steric hindrance, reducing binding affinity to acetylcholinesterase compared to less bulky analogs. Methodological approaches include:
- Molecular Docking Simulations : To model ligand-enzyme interactions and predict inhibition constants (Ki) .
- Kinetic Assays : Monitoring acetylcholine hydrolysis rates via spectrophotometry (e.g., Ellman’s method) .
- Comparative Studies : Testing structurally related phosphates (e.g., ethyl phenyl 2,4,6-trichlorophenyl phosphate) to isolate substituent effects .
Q. What advanced analytical strategies resolve contradictions in environmental detection studies (e.g., variable concentrations in household dust)?
Discrepancies in environmental data often stem from matrix interference or extraction inefficiencies. Robust methods include:
- Solid-Phase Microextraction (SPME) : Preconcentrates target analytes from complex matrices .
- LC-MS/MS with Isotopic Labeling : Uses deuterated internal standards (e.g., d₁₅-triphenyl phosphate) to correct recovery losses .
- Quality Assurance/Quality Control (QA/QC) : Spiking samples with known concentrations validates method accuracy .
Q. How does this compound influence polymer crystallization dynamics, and what mechanistic models explain this?
The compound acts as a nucleating agent in semi-crystalline polymers (e.g., polypropylene). Methods to study this include:
- Differential Scanning Calorimetry (DSC) : Measures crystallization temperature (Tc) shifts and enthalpy changes .
- Polarized Optical Microscopy (POM) : Visualizes spherulite formation rates and morphology .
- Avrami Kinetic Modeling : Relates crystallization half-time (t₁/₂) to phosphate concentration and dispersion uniformity .
Q. What in vitro/in vivo models are suitable for evaluating its endocrine-disrupting potential?
- Luciferase Reporter Assays : Quantify estrogen receptor (ER) or androgen receptor (AR) activation in HeLa or MCF-7 cells .
- Zebrafish Embryotoxicity Tests : Assess developmental abnormalities (e.g., yolk sac edema) via OECD TG 236 .
- Metabolomic Profiling : LC-MS-based analysis of steroidogenesis pathways in H295R adrenocortical cells .
Methodological Considerations for Data Contradictions
Q. How should researchers address conflicting reports on its hydrolytic stability in aqueous environments?
Contradictions may arise from pH-dependent degradation. Resolve via:
- pH-Controlled Stability Studies : Monitor degradation products (e.g., free phenols) via HPLC-UV at pH 2–12 .
- Activation Energy Calculations : Use Arrhenius plots (k vs. 1/T) to predict hydrolysis rates across temperatures .
- Comparative Kinetics : Contrast with structurally stable analogs (e.g., tris(2,4-di-tert-butylphenyl) phosphate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
